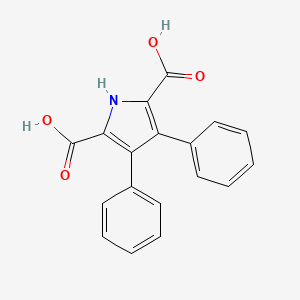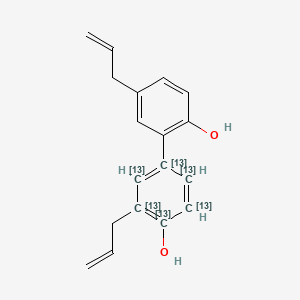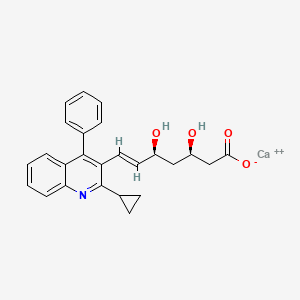
Defluoro Pitavastatin Calcium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to inhibit the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and reducing the risk of cardiovascular disease . This compound is specifically characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, Pitavastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the formation of the quinoline ring and the subsequent addition of side chains that include cyclopropyl and phenyl moieties. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or other functional groups.
Substitution: The absence of the fluorine atom allows for substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Defluoro Pitavastatin Calcium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol and subsequently lowers low-density lipoprotein (LDL) levels in the blood . The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, which enhances the clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another potent statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering LDL levels.
Simvastatin: A widely used statin with a well-established safety profile.
Uniqueness
Defluoro Pitavastatin Calcium Salt is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its interaction with the HMG-CoA reductase enzyme and its overall efficacy in lowering cholesterol levels .
Properties
Molecular Formula |
C25H24CaNO4+ |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1 |
InChI Key |
FSKVXRACBGHHRR-FEAXRLLYSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
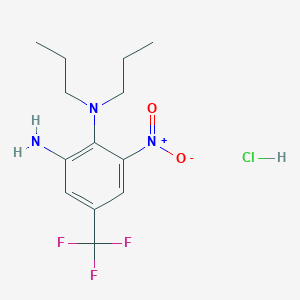
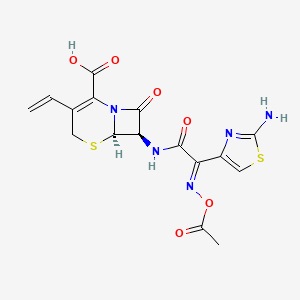
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
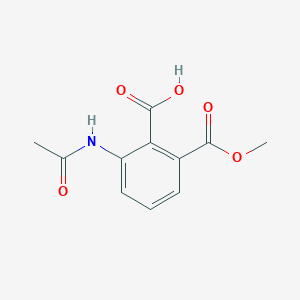

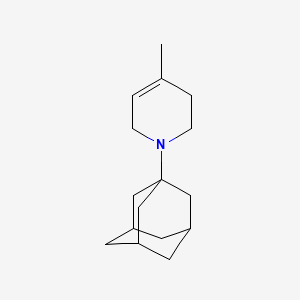
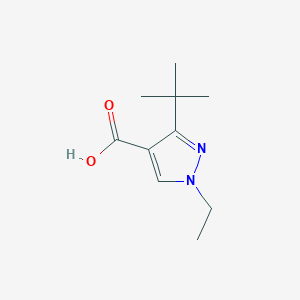
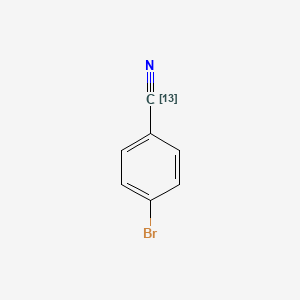
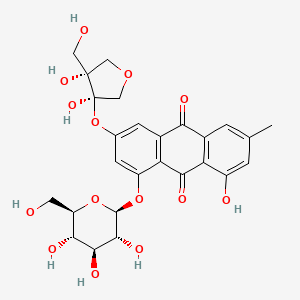
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
